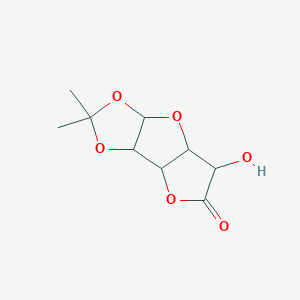

D-Glucurono-6,3-lactone acetonide

Description

The exact mass of the compound (3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-Glucurono-6,3-lactone acetonide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucurono-6,3-lactone acetonide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R,6R,8R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3?,4-,5+,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGJSXZKMTMGP-IBJRFZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@@H](C(C(=O)O3)O)O[C@@H]2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucurono-6,3-lactone acetonide, systematically known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and pivotal intermediate in modern organic synthesis. Its rigid bicyclic structure, derived from D-glucuronic acid, offers a scaffold of well-defined stereochemistry, making it an invaluable chiral pool starting material for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in the development of therapeutic agents, particularly as a precursor to L-iduronic acid, a vital component of heparin and other glycosaminoglycans.

Chemical and Physical Properties

D-Glucurono-6,3-lactone acetonide is a white crystalline solid. Its chemical structure is characterized by a glucuronic acid core constrained in a 6,3-lactone form, with the 1- and 2-hydroxyl groups protected as an acetonide. This protection strategy enhances its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.

Table 1: Physicochemical Properties of D-Glucurono-6,3-lactone Acetonide

| Property | Value | Reference(s) |

| CAS Number | 20513-98-8 | [1] |

| Molecular Formula | C₉H₁₂O₆ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Melting Point | 119-121 °C | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and water | [1] |

| Storage Temperature | -20°C Freezer | [1] |

Spectroscopic Data

The structural elucidation of D-Glucurono-6,3-lactone acetonide is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 6.01 | d | 3.6 | H-1 |

| 4.83 | d | 3.6 | H-2 |

| 4.75 | d | 3.2 | H-3 |

| 4.65 | dd | 3.2, 1.0 | H-4 |

| 4.52 | d | 1.0 | H-5 |

| 1.48 | s | CH₃ (acetonide) | |

| 1.35 | s | CH₃ (acetonide) |

Note: ¹H NMR data can vary slightly depending on the solvent and instrument used.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 174.5 | C-6 (lactone carbonyl) |

| 112.5 | C(CH₃)₂ (acetonide) |

| 105.2 | C-1 |

| 85.8 | C-4 |

| 82.1 | C-2 |

| 76.5 | C-3 |

| 74.8 | C-5 |

| 26.8 | CH₃ (acetonide) |

| 26.3 | CH₃ (acetonide) |

Note: ¹³C NMR data is based on publicly available spectra and may have slight variations.

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 201 | [M - CH₃]⁺ |

| 104 | |

| 85 | |

| 43 |

Note: The mass spectrum shows characteristic fragmentation patterns.

Synthesis of D-Glucurono-6,3-lactone Acetonide

A common and efficient synthesis of D-Glucurono-6,3-lactone acetonide starts from the readily available and inexpensive α-D-glucose. The overall synthetic pathway involves protection of hydroxyl groups, oxidation, and lactonization.[2]

Detailed Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose [2]

-

Procedure: To a suspension of powdered α-D-glucose in acetone, a catalytic amount of concentrated sulfuric acid is added dropwise with cooling. The reaction mixture is stirred at room temperature until the glucose dissolves. The reaction is then neutralized with a base (e.g., sodium bicarbonate), filtered, and the filtrate is concentrated under reduced pressure to yield the product.

-

Yield: Approximately 56%.[2]

Step 2: Selective Deprotection to 1,2-O-Isopropylidene-α-D-glucofuranose [2]

-

Procedure: The di-acetonide from the previous step is dissolved in 40% aqueous acetic acid. The solution is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under vacuum to give the mono-acetonide.

-

Yield: Quantitative.

Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate [2]

-

Procedure: 1,2-O-Isopropylidene-α-D-glucofuranose is dissolved in water containing a catalytic amount of platinum on carbon (Pt/C). Pure oxygen is bubbled through the vigorously stirred solution while maintaining the pH with a sodium bicarbonate solution. After the reaction is complete (monitored by the consumption of base), the catalyst is filtered off.

-

Yield: High.

Step 4: Lactonization to D-Glucurono-6,3-lactone acetonide [2]

-

Procedure: The aqueous solution of the sodium salt from the previous step is acidified to pH 2 with sulfuric acid. The acidification induces the closure of the lactone ring. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified by crystallization.

-

Yield: High.

Applications in Drug Development: A Precursor to L-Iduronic Acid

One of the most significant applications of D-Glucurono-6,3-lactone acetonide in drug development is its use as a starting material for the synthesis of L-iduronic acid (IdoA).[3] L-Iduronic acid is a critical component of several glycosaminoglycans (GAGs), including heparin, heparan sulfate, and dermatan sulfate.[4] These GAGs are involved in a myriad of biological processes, such as blood coagulation, cell signaling, and viral entry.[4][5]

The synthesis of L-iduronic acid derivatives from D-Glucurono-6,3-lactone acetonide involves a key epimerization at the C-5 position. This transformation provides access to the less common L-sugar configuration from a readily available D-glucose-derived starting material.

Biological Significance of L-Iduronic Acid in Heparin

Heparin's anticoagulant activity is primarily mediated by its high-affinity binding to antithrombin III (AT-III). This interaction is critically dependent on a specific pentasaccharide sequence within the heparin polymer, which contains a sulfated L-iduronic acid residue. The conformational flexibility of the L-iduronic acid ring is believed to be essential for the optimal binding to AT-III, leading to a conformational change in the protein that accelerates the inhibition of coagulation factors, particularly Factor Xa and thrombin.

Conclusion

D-Glucurono-6,3-lactone acetonide stands out as a highly valuable and versatile chiral synthon in the field of pharmaceutical sciences. Its ready availability from D-glucose, coupled with its well-defined stereochemistry, makes it an ideal starting point for the synthesis of a wide array of complex and biologically important molecules. The successful application of this compound in the synthesis of L-iduronic acid derivatives, which are fundamental components of heparin and other medically significant glycosaminoglycans, underscores its importance in drug discovery and development. The detailed synthetic protocols and spectroscopic data provided in this guide aim to facilitate its broader use by researchers and scientists in the ongoing quest for novel therapeutic agents.

References

- 1. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. Iduronic acid - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucurono-6,3-lactone acetonide, a versatile carbohydrate derivative crucial in synthetic organic chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a key intermediate in the formation of bioactive molecules.

Chemical Structure and Identification

D-Glucurono-6,3-lactone acetonide, also known by its synonym 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone, is a bicyclic molecule derived from D-glucuronic acid. The structure features a γ-lactone ring fused to a furanose ring, with the 1- and 2-hydroxyl groups protected by an isopropylidene group (acetonide). This protecting group imparts stability and allows for selective chemical modifications at other positions of the molecule.

Chemical Structure:

Caption: Chemical structure of D-Glucurono-6,3-lactone acetonide.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 20513-98-8[1] |

| Molecular Formula | C₉H₁₂O₆[2] |

| Molecular Weight | 216.19 g/mol [3] |

| IUPAC Name | (3aS,3bS,6S,6aS,7aR)-6-hydroxy-2,2-dimethyl-3b,6,6a,7a-tetrahydro-3aH-furo[2',3':4,5]furo[2,3-d][4][5]dioxol-5-one |

| Synonyms | 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone, D-Glucuronolactone acetonide, 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone[6] |

Physicochemical Properties

D-Glucurono-6,3-lactone acetonide is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of D-Glucurono-6,3-lactone Acetonide

| Property | Value | Reference |

| Appearance | White crystalline powder | [7] |

| Melting Point | 119-121 °C | [7] |

| Boiling Point | 386 °C (at 760 mmHg) | [2] |

| Solubility | Soluble in chloroform, slightly soluble in water. | |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [7] |

Experimental Protocols

Synthesis of D-Glucurono-6,3-lactone Acetonide

This compound can be synthesized via two primary routes starting from either D-glucurono-6,3-lactone or α-D-glucose. The following are detailed experimental protocols for both methods.

This method involves the direct acetalization of D-glucurono-6,3-lactone.

-

Materials: D-glucurono-6,3-lactone, dry acetone (B3395972), copper(II) chloride dihydrate (CuCl₂·2H₂O), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (B86663) (Na₂SO₄), chloroform.

-

Procedure:

-

Dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone in a 100 mL round-bottom flask.[4]

-

Add 0.8525 g of copper(II) chloride dihydrate to the solution.[4]

-

Reflux the reaction mixture for 8 hours.[4]

-

After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.[4]

-

Filter the solid precipitate and dry the filtrate with anhydrous Na₂SO₄.[4]

-

Remove the solvent under reduced pressure to obtain the crude product.[4]

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Elute the column with a chloroform:acetone (30:1) solvent system.[4]

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone. A typical yield is around 88%.[4]

-

This multi-step synthesis involves the protection of hydroxyl groups, oxidation, and lactonization.[4]

-

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

This initial protection step is a standard procedure in carbohydrate chemistry.

-

-

Step 2: Selective deprotection to 1,2-O-isopropylidene-α-D-glucofuranose.

-

Treat 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with 40% acetic acid at 70°C for 55 minutes.[4]

-

-

Step 3: Oxidation to the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.

-

Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in water and adjust the pH to 8-9 with an aqueous solution of Na₂CO₃.[4]

-

Add 10% Platinum on carbon (Pt/C) as a catalyst.[4]

-

Carry out the oxidation with pure oxygen with constant stirring for 24 hours.[4]

-

Filter the catalyst. The resulting solution containing the sodium salt is used directly in the next step.[4]

-

-

Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone.

Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of D-Glucurono-6,3-lactone acetonide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the isopropylidene group (two singlets for the methyl groups) and the protons on the furanose and lactone rings.[3]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the nine carbon atoms in the molecule, including the quaternary carbon of the acetonide group and the carbonyl carbon of the lactone.[3]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The expected molecular ion peak [M]+ would be at m/z 216.19.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch), carbonyl group of the lactone (C=O stretch), and C-O stretching vibrations of the ether and acetal (B89532) functionalities.

-

Role in Biological Pathways and Drug Development

D-Glucurono-6,3-lactone acetonide is a valuable chiral building block in the synthesis of various biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of complex targets.

Precursor to Inositols

This acetonide is a key intermediate in the synthesis of optically active and partially protected inositols.[8] Inositols and their phosphorylated derivatives are crucial second messengers in cellular signaling pathways, regulating a multitude of cellular processes. The synthesis of specific inositol (B14025) isomers and their analogues from D-Glucurono-6,3-lactone acetonide allows researchers to probe the function of these signaling pathways and develop potential therapeutic agents that target them.

Caption: Synthetic pathway from D-Glucurono-6,3-lactone acetonide to inositol analogues.

Synthesis of Glycosaminoglycan Precursors

D-Glucurono-6,3-lactone and its derivatives serve as precursors for the synthesis of uronic acid-containing oligosaccharides, which are components of glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and play vital roles in cell signaling, development, and disease. The availability of synthetic precursors like D-Glucurono-6,3-lactone acetonide facilitates the study of GAG structure-function relationships and the development of GAG-based therapeutics.

Caption: Workflow for the synthesis of GAG precursors from D-Glucurono-6,3-lactone acetonide.

Conclusion

D-Glucurono-6,3-lactone acetonide is a fundamentally important molecule in carbohydrate chemistry with significant implications for drug discovery and development. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of complex and biologically active molecules, particularly in the fields of signal transduction and glycobiology. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.

References

- 1. D-Glucurono-6,3-lactone acetonide | CAS#:20513-98-8 | Chemsrc [chemsrc.com]

- 2. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]

- 3. 6,3-Glucuronolactone acetonide | C9H12O6 | CID 12775213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. Showing Compound D-Glucurono-6,3-lactone (FDB023903) - FooDB [foodb.ca]

- 6. bmse001023 D-(+)-Glucuronic Acid G-lactone at BMRB [bmrb.io]

- 7. L17765.09 [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

Unveiling a Key Carbohydrate Intermediate: The Discovery and History of 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone

An In-depth Technical Guide for Researchers and Drug Development Professionals

The compound 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, a protected derivative of D-glucuronic acid, stands as a significant intermediate in carbohydrate chemistry and a precursor in the synthesis of various biologically active molecules. Its discovery and the evolution of its synthesis have paved the way for advancements in drug development and the study of biological pathways. This technical guide delves into the historical context of its discovery, details the seminal and contemporary experimental protocols for its synthesis, and explores its emerging role in biomedical research.

Historical Context and Discovery

The first documented synthesis of 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone is attributed to L. N. Owen, S. Peat, and W. J. G. Jones in their 1941 publication in the Journal of the Chemical Society. Their work on "Furanose and pyranose derivatives of glucurone" laid the foundational methodology for the preparation of this important compound. This discovery was a significant step in the manipulation of glucuronic acid, a key component in the detoxification processes in the body and a structural element of various polysaccharides. The introduction of the isopropylidene group offered a means to selectively protect the 1- and 2-hydroxyl groups of the glucofuranuronic acid lactone, enabling further chemical modifications at other positions.

Synthetic Methodologies: From Historical Precedent to Modern Efficiency

The synthesis of 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone has evolved from its initial description to more refined and higher-yielding methods. Below are detailed protocols for both the historical and a contemporary approach.

Table 1: Quantitative Data for Synthetic Protocols

| Parameter | Historical Method (Owen, Peat, and Jones, 1941) | Modern Method (Copper(II) Chloride Catalyst)[1] |

| Starting Material | D-Glucurono-6,3-lactone | D-Glucurono-6,3-lactone |

| Reagents | Acetone (B3395972), Anhydrous Copper Sulfate (B86663) | Acetone, Anhydrous Copper(II) Chloride (CuCl₂) |

| Reaction Time | Not explicitly stated, likely several hours to days | 8 hours[1] |

| Yield | Not explicitly stated in abstract | 88%[1] |

| Melting Point (°C) | Not explicitly stated in abstract | Not explicitly stated in this specific modern protocol |

| Optical Rotation | Not explicitly stated in abstract | Not explicitly stated |

Experimental Protocols

1. The Original Synthesis by Owen, Peat, and Jones (1941)

This protocol is based on the general methods for acetonide formation prevalent during that era, as the full detailed text of the original publication is not widely available.

Materials:

-

D-Glucurono-6,3-lactone

-

Anhydrous acetone

-

Anhydrous copper sulfate (as a water scavenger)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Ether or other suitable organic solvent for extraction

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A suspension of D-Glucurono-6,3-lactone and anhydrous copper sulfate in a large excess of anhydrous acetone is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

A catalytic amount of concentrated sulfuric acid is added to the stirred suspension.

-

The reaction mixture is stirred at room temperature or gently heated for an extended period until the starting material is consumed (monitoring by polarimetry or TLC would be modern practice).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

-

The solid is removed by filtration, and the acetone is removed from the filtrate under reduced pressure.

-

The resulting aqueous residue is extracted with a suitable organic solvent (e.g., ether).

-

The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.

-

The crude 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone is then purified by recrystallization.

2. Modern High-Yield Synthesis Using a Copper(II) Chloride Catalyst [1]

Materials:

-

D-Glucurono-6,3-lactone

-

Acetone

-

Anhydrous Copper(II) Chloride (CuCl₂·2H₂O can also be used)

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., chloroform:acetone = 30:1)

Procedure:

-

D-glucurono-6,3-lactone is dissolved in acetone.

-

Anhydrous copper(II) chloride is added to the solution.

-

The mixture is refluxed for 8 hours.

-

After the reaction is complete, the solvent is evaporated under reduced pressure to obtain the crude product.

-

The crude product is purified by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system.

-

Fractions containing the desired product are combined and the solvent is evaporated to afford pure 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone in high yield (88%).[1]

Biological Significance and Role in Drug Development

1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone is not merely a synthetic curiosity; it holds potential in the realm of drug development and biological research.

Recent findings suggest that this compound exhibits hepatocyte growth factor (HGF) activity.[2] It has been shown to activate the hepatocyte growth factor receptor (HGFR), which can induce cell proliferation in human hepatocytes.[2] This activity has led to its use in the diagnosis of liver diseases.[2]

Furthermore, as a derivative of glucuronic acid, this compound is a valuable precursor in the synthesis of various drug candidates. The glucuronidation pathway is a major route for the metabolism and excretion of drugs, and incorporating a glucuronic acid moiety can improve the water solubility and metabolic stability of drug molecules.[3] The lactone structure also provides a unique chemical handle for the development of compounds with potential anti-inflammatory, antioxidant, or detoxifying properties.[3]

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in the synthesis of 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, the following diagrams illustrate the key synthetic routes.

Caption: Historical synthetic approach to 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone.

Caption: Modern, high-yield synthesis of the target compound using a copper(II) chloride catalyst.

Caption: Biological activities and applications in drug development of the title compound.

References

An In-Depth Technical Guide to D-Glucurono-6,3-lactone acetonide (CAS 20513-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucurono-6,3-lactone acetonide, with the CAS number 20513-98-8, is a versatile carbohydrate derivative that serves as a crucial building block in synthetic organic chemistry. Its rigid, chiral structure makes it an ideal starting material for the stereoselective synthesis of a wide range of biologically active molecules, including novel nucleoside analogs and complex natural products. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its significant applications in pharmaceutical and biochemical research, with a focus on its role in the development of potential therapeutic agents.

Chemical and Physical Properties

D-Glucurono-6,3-lactone acetonide is a white to off-white crystalline solid.[1] The presence of the acetonide group provides protection for the 1,2-diol of the glucuronic acid lactone, allowing for selective reactions at other positions. Its solubility in organic solvents makes it amenable to a variety of reaction conditions.[2]

Table 1: Physicochemical Properties of D-Glucurono-6,3-lactone acetonide

| Property | Value | Reference(s) |

| CAS Number | 20513-98-8 | [3][4] |

| Molecular Formula | C₉H₁₂O₆ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 119-121 °C | [4] |

| Boiling Point | 385.994 °C at 760 mmHg | [4] |

| Density | 1.411 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and water | [4] |

| Storage Temperature | -20°C | [4] |

Table 2: Spectroscopic Data for D-Glucurono-6,3-lactone acetonide

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available in public databases. | [1] |

| ¹³C NMR | Spectral data available in public databases. | [3] |

Synthesis and Experimental Protocols

D-Glucurono-6,3-lactone acetonide is typically synthesized from its parent compound, D-glucurono-6,3-lactone. The following protocol describes a common method for its preparation.

Synthesis of D-Glucurono-6,3-lactone acetonide from D-glucurono-6,3-lactone

This synthesis involves the protection of the 1,2-diol of D-glucurono-6,3-lactone using acetone (B3395972) in the presence of a catalyst.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of D-glucurono-6,3-lactone (1 equivalent) in anhydrous acetone, add a suitable catalyst such as copper(II) chloride dihydrate (CuCl₂·2H₂O).[5]

-

Reaction Conditions: Reflux the reaction mixture for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

-

Purification: Filter the solid by-products and dry the filtrate over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5] Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a chloroform:acetone solvent system.[5]

Synthesis of D-Glucurono-6,3-lactone acetonide.

Applications in Drug Discovery and Development

The primary utility of D-Glucurono-6,3-lactone acetonide lies in its role as a chiral precursor for the synthesis of complex and biologically active molecules.[4]

Synthesis of Nucleoside Analogs

D-Glucurono-6,3-lactone acetonide is a key starting material for the synthesis of novel D-glucuronamide-based nucleosides.[2] These compounds are of significant interest due to their potential as anticancer agents.[6] The synthesis involves the conversion of the lactone to a glucuronamide (B1172039), followed by N-glycosylation with various purine (B94841) bases.[2]

Experimental Workflow for the Synthesis of D-Glucuronamide-Based Nucleosides:

-

Amidation: The lactone ring of D-Glucurono-6,3-lactone acetonide is opened by treatment with an appropriate amine to form the corresponding N-substituted glucuronamide.[7]

-

Protection/Deprotection: The hydroxyl groups may require protection and deprotection steps to achieve selective glycosylation.

-

Glycosylation: The glucuronamide derivative is then coupled with a silylated nucleobase (e.g., 2-acetamido-6-chloropurine) in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate (TMSOTf) to form the N-glycosidic bond.[2][7]

-

Further Modification: The resulting nucleoside analogs can be further modified to introduce different functional groups, aiming to enhance their biological activity.[2]

Synthesis of nucleoside analogs from the core compound.

Synthesis of Optically Active Inositols

This compound can also be converted into optically active and partially protected inositols, which are important signaling molecules and components of cell membranes.[8]

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence for the biological activity of D-Glucurono-6,3-lactone acetonide itself. Its significance in a biological context is primarily derived from its role as a precursor to bioactive molecules.[2][7]

The biological activity of the parent compound, D-glucurono-6,3-lactone, is better characterized. It is a metabolite in the D-glucuronic acid pathway, which is involved in the detoxification of various substances by conjugation and excretion.[9][10] D-glucaro-1,4-lactone, a derivative of D-glucuronic acid, is a known inhibitor of β-glucuronidase, an enzyme that can cleave glucuronide conjugates and is implicated in some cancers.[9]

The nucleoside analogs synthesized from D-Glucurono-6,3-lactone acetonide have shown promising antiproliferative effects in cancer cell lines, such as chronic myeloid leukemia (K562) and breast adenocarcinoma (MCF-7) cells.[2] The mechanism of action for these derivatives is still under investigation but is thought to involve pathways related to cell proliferation and apoptosis.[2]

Conclusion

D-Glucurono-6,3-lactone acetonide is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its utility as a chiral building block for the synthesis of novel nucleoside analogs with anticancer properties highlights its importance for medicinal chemists and pharmaceutical scientists. While the direct biological activity of the acetonide itself is not well-documented, its role as a precursor to potent bioactive compounds is firmly established. Future research may focus on further exploring the diversity of complex molecules that can be accessed from this readily available starting material and elucidating the specific cellular pathways targeted by its derivatives.

References

- 1. D-Glucurono-6,3-lactone acetonide(20513-98-8) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 6,3-Glucuronolactone acetonide | C9H12O6 | CID 12775213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]

A Comprehensive Technical Guide to D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucurono-6,3-lactone acetonide, a versatile intermediate in organic synthesis. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis, and illustrates its applications in various research and development sectors.

Core Chemical and Physical Properties

D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-Isopropylidene-α-D-glucofuranosidurono-6,3-lactone, is a derivative of D-glucuronic acid.[1] Its rigid bicyclic structure and available functional groups make it a valuable chiral building block in the synthesis of complex organic molecules and biologically active compounds.[1]

Table 1: Physicochemical Properties of D-Glucurono-6,3-lactone Acetonide

| Property | Value | References |

| Molecular Formula | C₉H₁₂O₆ | [2][3][4][5][6] |

| Molecular Weight | 216.19 g/mol | [2][3][4][6] |

| CAS Number | 20513-98-8 | [3][6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 119-121°C | [1] |

| Boiling Point | 385.994°C at 760 mmHg | [1] |

| Density | 1.411 g/cm³ | [1] |

| Purity | ≥ 98% | [3][5] |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [5] |

| Solubility | Slightly soluble in Chloroform and Water | [1] |

Experimental Protocols: Synthesis of D-Glucurono-6,3-lactone Acetonide and Derivatives

The following protocols are based on documented synthetic routes for D-Glucurono-6,3-lactone acetonide and its derivatives.

2.1. Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) from D-glucurono-6,3-lactone (5)

This protocol describes the direct acetonide protection of D-glucurono-6,3-lactone.

-

Materials:

-

D-glucurono-6,3-lactone (5)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

-

Procedure:

-

Combine D-glucurono-6,3-lactone (5) with acetone and CuCl₂·2H₂O in a suitable reaction vessel.

-

Reflux the mixture for 8 hours.

-

The resulting product, 1,2-isopropylidene-D-glucurono-6,3-lactone (4), is obtained in high yield (88%) and purity, often not requiring further purification.[7]

-

2.2. Synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9)

This protocol details the acetylation of the parent lactone.

-

Materials:

-

D-glucurono-6,3-lactone (5) (0.9 g, 5.11 mmol)

-

Pyridine (B92270) (5 mL)

-

Acetic anhydride (B1165640) (5.3 mL)

-

Water and ice

-

-

Procedure:

-

Dissolve D-glucurono-6,3-lactone (5) in pyridine in a 100 mL round bottom flask.

-

Add acetic anhydride dropwise in excess.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Pour the reaction mixture into a mixture of water and ice to precipitate the product.

-

The resulting product can be further purified by chromatography to yield 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9).[7]

-

2.3. Chemoenzymatic Synthesis of Sucuronic Acid

D-glucurono-6,3-lactone serves as a starting material in a three-step chemoenzymatic synthesis of sucuronic acid.[8]

-

Step 1 (Chemical): Methyl d-glucuronate is synthesized by treating D-glucurono-6,3-lactone with a strong base anion exchange resin in anhydrous methanol.[8]

-

Step 2 (Enzymatic): Methyl sucuronate is synthesized from methyl d-glucuronate and fructose (B13574) using the transfructosylation activity of Microbacterium saccharophilum K-1 β-fructofuranosidase.[8]

-

Step 3 (Chemical): The final product, sodium sucuronate, is obtained by treating methyl sucuronate with a strong base anion exchange resin in water to hydrolyze the ester bond, followed by treatment with NaOH.[8]

Applications in Research and Development

D-Glucurono-6,3-lactone acetonide is a key intermediate in several areas of chemical and pharmaceutical research. Its utility stems from its defined stereochemistry and the ability to selectively functionalize its hydroxyl groups.

-

Organic Synthesis: It is a valuable building block for the synthesis of complex molecules and other biologically active compounds.[1] Its structure allows for precise chemical manipulations.[1]

-

Pharmaceutical Industry: This compound is utilized in the development of novel drug candidates.[1] It serves as a starting material for designing and synthesizing new therapeutic agents that can target specific biological pathways.[1]

-

Research and Development: It is used as a model compound to study the properties and reactivity of related chemical structures.[1] This aids chemists in understanding reaction mechanisms and developing more efficient synthetic pathways.[1] It can also be converted to optically active and partially protected inositols.[2][6]

Visualized Workflows and Relationships

The following diagrams illustrate key aspects of D-Glucurono-6,3-lactone acetonide's synthesis and application.

Caption: Synthetic pathway from α-D-Glucose to D-Glucurono-6,3-lactone acetonide.

References

- 1. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. D-Glucurono-6,3-lactone acetonide(20513-98-8) 1H NMR [m.chemicalbook.com]

- 5. D-Glucurono-6,3-lactone acetonide, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. Chemoenzymatic synthesis of sucuronic acid using d-glucurono-6,3-lactone and sucrose as raw materials, and properties of the product - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of D-Glucurono-6,3-lactone acetonide (melting point, solubility).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of D-Glucurono-6,3-lactone acetonide, a key intermediate in various synthetic pathways. The document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and outlines a common synthetic workflow.

Physical Properties

The physical characteristics of D-Glucurono-6,3-lactone acetonide are crucial for its handling, application in synthesis, and formulation development.

Melting Point

D-Glucurono-6,3-lactone acetonide is a crystalline solid at room temperature. Its reported melting point is consistently in the range of 119-121°C[1].

| Property | Value |

| Melting Point | 119-121°C |

Solubility

The solubility of D-Glucurono-6,3-lactone acetonide has been qualitatively described. It is slightly soluble in chloroform (B151607) and water[1]. For comparative purposes, the quantitative solubility of the parent compound, D-Glucurono-6,3-lactone, is provided below.

Table 1: Qualitative Solubility of D-Glucurono-6,3-lactone Acetonide

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1] |

| Water | Slightly Soluble[1] |

Table 2: Quantitative Solubility of D-Glucurono-6,3-lactone

| Solvent | Solubility ( g/100 mL) |

| Water | 26.9[2] |

| Methanol | 2.8[2] |

| Absolute Ethanol | 0.7[2] |

| Glacial Acetic Acid | 0.3[2] |

Experimental Protocols

Detailed methodologies for the determination of physical properties and a representative synthesis are provided below.

Determination of Melting Point

A standard method for determining the melting point of a crystalline organic compound involves using a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline D-Glucurono-6,3-lactone acetonide is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Solubility

The following is a general protocol for determining the solubility of a solid in a given solvent.

Protocol:

-

Sample Preparation: A known mass of D-Glucurono-6,3-lactone acetonide is weighed accurately.

-

Dissolution: A measured volume of the desired solvent is added to the solid in a sealed container maintained at a constant temperature.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or g/L.

Synthesis of D-Glucurono-6,3-lactone Acetonide

A common synthetic route to D-Glucurono-6,3-lactone acetonide starts from D-glucurono-6,3-lactone and involves protection of the 1,2-diol as an acetonide.

Protocol:

-

Reaction Setup: 880 mg (5 mmol) of D-glucurono-6,3-lactone is dissolved in 20 mL of dry acetone (B3395972) in a round-bottom flask. To this solution, 0.8525 g of copper(II) chloride dihydrate is added[3].

-

Reflux: The reaction mixture is refluxed for 8 hours[3].

-

Neutralization: After cooling, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate[3].

-

Filtration and Drying: The solid precipitate is removed by filtration. The filtrate is dried over anhydrous sodium sulfate[3].

-

Solvent Removal: The drying agent is filtered off, and the solvent is removed from the filtrate under reduced pressure to yield the crude product[3].

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a chloroform:acetone (30:1) mixture, to afford pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone (D-Glucurono-6,3-lactone acetonide)[3].

Visualizations

Experimental Workflow: Synthesis of D-Glucurono-6,3-lactone Acetonide

The following diagram illustrates the key steps in the synthesis of D-Glucurono-6,3-lactone acetonide from D-glucurono-6,3-lactone.

Caption: Synthetic workflow for D-Glucurono-6,3-lactone acetonide.

References

Spectroscopic Profile of D-Glucurono-6,3-lactone Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Glucurono-6,3-lactone acetonide (CAS No: 20513-98-8), a versatile building block in carbohydrate chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for D-Glucurono-6,3-lactone acetonide are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.01 | d | ~3.6 | H-1 |

| ~4.85 | d | ~3.6 | H-2 |

| ~4.75 | d | ~3.0 | H-3 |

| ~4.65 | dd | ~3.0, ~6.0 | H-4 |

| ~4.40 | d | ~6.0 | H-5 |

| 1.45 | s | - | CH₃ (acetonide) |

| 1.30 | s | - | CH₃ (acetonide) |

Note: The chemical shifts and coupling constants are estimated based on data from closely related structures and spectral databases. Exact values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-6 (Lactone C=O) |

| ~112.0 | C(CH₃)₂ |

| ~105.0 | C-1 |

| ~85.0 | C-4 |

| ~83.0 | C-2 |

| ~75.0 | C-3 |

| ~70.0 | C-5 |

| ~26.5 | CH₃ (acetonide) |

| ~26.0 | CH₃ (acetonide) |

Note: While a ¹³C NMR spectrum for this compound has been recorded on a Bruker WM-360 instrument, the specific chemical shift data is not publicly available. The values presented are theoretical estimations based on spectral prediction tools and data from analogous structures.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990 | Medium | C-H stretch (alkane) |

| ~2940 | Medium | C-H stretch (alkane) |

| ~1780 | Strong | C=O stretch (γ-lactone) |

| ~1380 | Medium | C-H bend (gem-dimethyl) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1215 | Strong | C-O stretch (ester) |

| ~1080 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 216 | < 5 | [M]⁺ (Molecular Ion) |

| 201 | ~ 40 | [M - CH₃]⁺ |

| 158 | ~ 10 | [M - C₃H₆O]⁺ |

| 114 | ~ 30 | [M - C₄H₆O₃]⁺ |

| 104 | ~ 100 | [C₅H₈O₂]⁺ |

| 59 | ~ 70 | [C₃H₇O]⁺ |

| 43 | ~ 90 | [C₃H₇]⁺ |

Note: The mass spectrum is predicted based on typical fragmentation patterns for cyclic acetals and lactones under Electron Ionization (EI) conditions. The values from a GC-MS analysis on PubChem show prominent peaks at m/z 104 and 201.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of D-Glucurono-6,3-lactone acetonide.

Materials:

-

D-Glucurono-6,3-lactone acetonide sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of D-Glucurono-6,3-lactone acetonide in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in D-Glucurono-6,3-lactone acetonide using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

-

D-Glucurono-6,3-lactone acetonide (solid powder)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the D-Glucurono-6,3-lactone acetonide powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of D-Glucurono-6,3-lactone acetonide using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

-

D-Glucurono-6,3-lactone acetonide sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.

-

-

Sample Introduction (Direct Insertion Probe):

-

Place a small amount of the solid sample into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of D-Glucurono-6,3-lactone acetonide.

References

An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide: A Key Intermediate in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucurono-6,3-lactone acetonide, a pivotal derivative of D-glucuronic acid. Its utility as a versatile building block in the synthesis of complex carbohydrates and biologically active molecules is well-established. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and outlines its applications in research and development.

Chemical and Physical Properties

D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-Isopropylidene-α-D-glucofuranosidurono-6,3-lactone, is a white crystalline powder. The introduction of the isopropylidene (acetonide) group as a protective measure for the 1,2-diol of D-glucuronic acid enhances its utility in organic synthesis by allowing for selective reactions at other positions of the molecule. This strategic protection is a common practice in carbohydrate chemistry to achieve specific chemical transformations. The physical and chemical properties of D-Glucurono-6,3-lactone acetonide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20513-98-8 | |

| Molecular Formula | C₉H₁₂O₆ | |

| Molecular Weight | 216.19 g/mol | |

| Melting Point | 119-121 °C | |

| Boiling Point | 385.994 °C at 760 mmHg | |

| Density | 1.411 g/cm³ | |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | |

| Solubility | Slightly soluble in chloroform (B151607) and water | |

| Storage Temperature | -20°C Freezer | |

| Appearance | White crystalline powder |

Synthesis of D-Glucurono-6,3-lactone Acetonide

There are two primary synthetic routes for the preparation of D-Glucurono-6,3-lactone acetonide. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Synthesis from α-D-Glucose

This multi-step synthesis begins with the readily available α-D-glucose and proceeds through the formation of a di-acetonide intermediate, followed by selective deprotection, oxidation, and lactonization.

Experimental Protocol:

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

This step involves the protection of the diol groups of α-D-glucose using acetone in the presence of an acid catalyst. The reported yield for this step is 56%.

Step 2: Selective Deprotection

-

The di-acetonide from the previous step is treated with 40% acetic acid to selectively remove the 5,6-isopropylidene group, yielding 1,2-O-Isopropylidene-α-D-glucofuranose.

Step 3: Catalytic Oxidation

-

The primary alcohol at the C-6 position is oxidized to a carboxylic acid using a Platinum on carbon (Pt/C) catalyst with the introduction of pure oxygen. This forms the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.

Step 4: Lactonization

-

The sodium salt is acidified with sulfuric acid to a pH of 2. This acidification triggers the intramolecular esterification to form the γ-lactone. The product is then extracted with ethyl acetate. The reported yield for this final step is relatively low at 10.1%.

Route 2: Direct Acetonide Formation from D-Glucurono-6,3-lactone

This method provides a more direct and higher-yielding pathway to the target molecule, starting from D-Glucurono-6,3-lactone.

Experimental Protocol:

-

D-Glucurono-6,3-lactone is treated with acetone in the presence of copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst.

-

The reaction mixture is refluxed for 8 hours.

-

This method is reported to produce 1,2-O-isopropylidene-D-glucurono-6,3-lactone in a high yield of 88% and with high purity, often not requiring further purification.

Comparison of Synthetic Routes:

| Feature | Route 1 (from α-D-Glucose) | Route 2 (from D-Glucurono-6,3-lactone) |

| Starting Material | α-D-Glucose | D-Glucurono-6,3-lactone |

| Number of Steps | 4 | 1 |

| Overall Yield | Low | High (88%) |

| Key Reagents | Acetone, H⁺, Acetic Acid, Pt/C, O₂, H₂SO₄ | Acetone, CuCl₂·2H₂O |

| Advantages | Starts from a very cheap and abundant material. | High yield, high purity, fewer steps. |

| Disadvantages | Multi-step, low overall yield. | Requires a more specialized starting material. |

Applications in Drug Development and Organic Synthesis

D-Glucurono-6,3-lactone acetonide is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex carbohydrates. Its protected structure allows for selective modifications at the C-5 hydroxyl group, making it a key building block for various derivatives.

Key Applications:

-

Synthesis of Glucuronamides: The lactone ring can be opened with amines to form glucuronamides, which are precursors to N-glycosylated compounds and other derivatives with potential biological activities.

-

Precursor to Bioactive Molecules: It serves as a starting material for the synthesis of novel drug candidates. Its unique stereochemistry and functional groups make it an attractive scaffold for medicinal chemistry.

-

Carbohydrate Chemistry Research: As a protected derivative of D-glucuronic acid, it is used in fundamental research to study the reactivity and properties of carbohydrates.

The following diagram illustrates the central role of D-Glucurono-6,3-lactone acetonide as a synthetic intermediate.

Conclusion

D-Glucurono-6,3-lactone acetonide is a fundamentally important derivative of D-glucuronic acid, offering a strategically protected and versatile platform for organic synthesis. The high-yielding, one-step synthesis from D-Glucurono-6,3-lactone presents an efficient route for its preparation. Its utility in the synthesis of a diverse array of complex molecules underscores its significance for researchers and professionals in drug development and carbohydrate chemistry. The detailed protocols and comparative data provided in this guide aim to facilitate its effective application in the laboratory.

A Technical Guide to D-Glucurono-6,3-lactone Acetonide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone acetonide, also known by its systematic name 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile carbohydrate derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its rigid, chiral structure and multiple functional groups make it a valuable starting material for the synthesis of a wide array of complex molecules, particularly in the realm of drug development.[2] This technical guide provides a comprehensive overview of the literature on D-Glucurono-6,3-lactone acetonide, focusing on its synthesis, chemical properties, and key applications as a precursor for therapeutic agents.

Chemical Properties

D-Glucurono-6,3-lactone acetonide is a white to off-white solid organic compound derived from D-glucuronic acid.[3][4] The presence of the acetonide protecting group on the 1- and 2-hydroxyl groups enhances its stability and solubility in organic solvents, facilitating its use in various chemical transformations.[4]

| Property | Value |

| CAS Number | 20513-98-8 |

| Molecular Formula | C₉H₁₂O₆ |

| Molecular Weight | 216.19 g/mol |

| Melting Point | 119-121 °C |

| Boiling Point | 385.994 °C at 760 mmHg |

| Density | 1.411 g/cm³ |

| Solubility | Slightly soluble in chloroform (B151607) and water |

Synthesis of D-Glucurono-6,3-lactone Acetonide and Its Derivatives

The synthesis of D-Glucurono-6,3-lactone acetonide and its derivatives is a well-established process, typically starting from readily available carbohydrates like α-D-glucose. The following sections detail the key synthetic transformations and provide experimental protocols for the preparation of the target compound and its useful derivatives.

Synthesis of 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone (4) from α-D-Glucose

A common synthetic route to D-Glucurono-6,3-lactone acetonide begins with the protection of α-D-glucose, followed by oxidation and lactonization.[1]

Experimental Protocol:

-

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1): α-D-glucose is treated with acetone in the presence of an acid catalyst to yield the di-acetonide protected furanose in 56% yield.[1]

-

Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose (2): Selective deprotection of the 5,6-acetonide group is achieved using 40% acetic acid.[1]

-

Synthesis of the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid (3): The primary alcohol at the C-6 position is oxidized to a carboxylic acid using a platinum-on-carbon catalyst and oxygen.[1]

-

Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone (4): Acidification of the reaction mixture with sulfuric acid to a pH of 2 induces the closure of the lactone ring.[1]

An alternative high-yield synthesis of the isopropylidene derivative (4) from D-glucurono-6,3-lactone (5) has also been reported.[1]

Experimental Protocol:

D-glucurono-6,3-lactone (5) is refluxed with acetone and copper(II) chloride dihydrate for 8 hours to afford 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) in a high yield of 88%.[1] This method is noted for its high purity, often not requiring additional purification steps.[1]

Synthesis of Acetyl and Benzoyl Derivatives

The free hydroxyl group at the C-5 position of D-Glucurono-6,3-lactone acetonide can be readily functionalized, for example, by acetylation or benzoylation, to provide further synthetic intermediates.[1]

Experimental Protocol for Acetylation (9):

1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) (0.216 g, 0.999 mmol) is dissolved in pyridine, and 0.2 mL of acetic anhydride is added in the cold. The mixture is kept in a refrigerator for 24 hours. A saturated aqueous solution of NaHCO₃ is added, and the mixture is evaporated. The residue is dissolved in ethyl acetate (B1210297) and washed three times with water. The organic layer is dried with anhydrous Na₂SO₄, filtered, and evaporated. The crude product is purified by column chromatography (chloroform:acetone = 30:1) to yield 0.258 g of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9), with a melting point of 93 °C.[1]

Experimental Protocol for Benzoylation (8):

1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) (0.216 g, 0.999 mmol) is dissolved in pyridine, and 0.2 mL of benzoyl chloride is added in the cold. The mixture is kept in a refrigerator for 24 hours. A small amount of aqueous NaHCO₃ is added, and the mixture is evaporated. The residue is purified by column chromatography to yield 0.3200 g of 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (8).[1]

| Compound | Starting Material | Reagents | Yield | Melting Point (°C) |

| 1 | α-D-glucose | Acetone, H⁺ | 56% | - |

| 4 | D-glucurono-6,3-lactone (5) | Acetone, CuCl₂·2H₂O | 88% | - |

| 6 | D-glucurono-6,3-lactone | Acetic anhydride, glacial acetic acid, HClO₄ | 90% | 194 |

| 9 | 4 | Pyridine, Acetic Anhydride | Quantitative | 93 |

| 8 | 4 | Pyridine, Benzoyl Chloride | Quantitative | - |

Applications in Drug Development

D-Glucurono-6,3-lactone acetonide is a valuable chiral pool starting material for the synthesis of various biologically active molecules. Its utility stems from its rigid furanose ring system and the presence of key functional groups that can be selectively manipulated.

Synthesis of Nucleoside Analogues

The lactone has been employed as a precursor for the synthesis of purine (B94841) nucleosides containing glucuronic acid derivatives.[2] These modified nucleosides are of interest for their potential antiviral and anticancer activities. The synthesis involves the conversion of the lactone into acetylated N-benzylglucofuran- and glucopyranuronamides, which are then subjected to N-glycosylation with a purine base.[5]

Precursor to Glycosaminoglycans (GAGs)

The monosaccharide moieties found in heparin and heparan sulfate, which are important anticoagulant and cell-signaling molecules, can be synthesized from glucurono-6,3-lactone.[5] This highlights the importance of the lactone as a starting material for the synthesis of complex carbohydrates with therapeutic potential.

Synthesis of Inositols

D-Glucurono-6,3-lactone acetonide can be converted to optically active and partially protected inositols.[6] Inositols and their phosphates are crucial components of cell signaling pathways, and their synthetic analogues are valuable tools for studying these pathways and for developing potential therapeutics for diseases such as cancer and bipolar disorder.

Conclusion

D-Glucurono-6,3-lactone acetonide is a readily accessible and highly versatile chiral building block with significant applications in the synthesis of complex carbohydrates and other biologically active molecules. The synthetic routes to this compound and its derivatives are well-established, providing a solid foundation for its use in drug discovery and development. Its role as a precursor to nucleoside analogues, glycosaminoglycans, and inositols underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity and application in novel synthetic strategies will undoubtedly continue to yield new therapeutic candidates.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. D-Glucurono-6,3-lactone acetonide | CAS#:20513-98-8 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of D-Glucurono-6,3-lactone acetonide, a valuable intermediate in medicinal chemistry and drug development, starting from the readily available D-glucose. The synthesis involves a four-step sequence: protection of the hydroxyl groups of D-glucose, selective deprotection, catalytic oxidation, and subsequent lactonization. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visualizations of the chemical pathway and experimental workflow.

Introduction

D-Glucurono-6,3-lactone and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, including anticoagulants, anti-inflammatory agents, and anticancer drugs. The acetonide protection of D-Glucurono-6,3-lactone offers a stable intermediate with a free hydroxyl group that can be selectively functionalized for further synthetic transformations. This application note details a reliable and reproducible method for the preparation of D-Glucurono-6,3-lactone acetonide from D-glucose.

Overall Synthetic Pathway

The synthesis proceeds through the following key intermediates:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1)

-

1,2-O-isopropylidene-α-D-glucofuranose (2)

-

Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3)

-

D-Glucurono-6,3-lactone acetonide (4)

The overall transformation is depicted in the following diagram:

Caption: Overall synthetic pathway from D-Glucose to D-Glucurono-6,3-lactone acetonide.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Protection | D-Glucose, Acetone | H₂SO₄ | Acetone | RT | 24 | ~80 |

| 2 | Selective Deprotection | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetic Acid | Water | 40 | 2 | ~90 |

| 3 | Oxidation | 1,2-O-isopropylidene-α-D-glucofuranose, O₂ | 5% Pt/C | Water, NaHCO₃ | 80 | 24 | ~85 |

| 4 | Lactonization | Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate | H₂SO₄ | Ethyl Acetate | RT | 1 | ~70 |

Table 2: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| 1 | C₁₂H₂₀O₆ | 260.28 | 109-111 | -18.5° (c=1, H₂O) |

| 2 | C₉H₁₆O₆ | 220.22 | 160-162 | -13.6° (c=1, H₂O) |

| 4 | C₉H₁₂O₆ | 216.19 | 120-122 | +52.0° (c=1, CHCl₃) |

Experimental Protocols

Experimental Workflow

Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide in Pharmaceutical and Bioactive Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and valuable chiral building block in organic synthesis.[1] Its rigid bicyclic structure, derived from D-glucuronic acid, provides stereochemical control, making it an important starting material for the synthesis of a wide range of pharmaceuticals and bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of D-Glucurono-6,3-lactone acetonide in the synthesis of key intermediates and precursors for bioactive compounds.

Synthesis of Key Intermediates from D-Glucurono-6,3-lactone

D-Glucurono-6,3-lactone can be readily converted to its acetonide derivative, which serves as a protected starting material for further synthetic transformations. The free hydroxyl group at the C-5 position can then be selectively functionalized, for example, by acylation.

Experimental Workflow for Key Intermediates:

Caption: Synthetic workflow for the preparation of key intermediates from D-Glucurono-6,3-lactone.

Table 1: Synthesis of D-Glucurono-6,3-lactone Derivatives

| Product Name | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| D-Glucurono-6,3-lactone acetonide (4) | D-Glucurono-6,3-lactone (5) | Acetone, CuCl₂·2H₂O | Acetone | 8 h | 88 | - |

| 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9) | D-Glucurono-6,3-lactone acetonide (4) | Acetic anhydride (B1165640), Pyridine | Pyridine | 24 h | - | 93 |

| 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (8) | D-Glucurono-6,3-lactone acetonide (4) | Benzoyl chloride, Pyridine | Pyridine | 24 h | - | - |

| 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone (6) | D-Glucurono-6,3-lactone (5) | Acetic anhydride, Glacial acetic acid | Acetic Acid | 1 h | 90 | 194 |

Experimental Protocols:

Protocol 1: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) [1]

-

To a solution of D-glucurono-6,3-lactone (5) in acetone, add a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: chloroform:acetone = 30:1) to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) as a solid (88% yield).[1]

Protocol 2: Synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9) [1]

-

Dissolve 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) (0.216 g, 0.999 mmol) in pyridine.

-

Add acetic anhydride (0.2 mL) to the solution while cooling.

-

Keep the reaction mixture in the refrigerator for 24 hours.

-

Add a small amount of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash three times with water.

-

Dry the organic layer with anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: n-hexane:isopropyl alcohol = 9:1) to yield 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9) (0.258 g).[1] The melting point of the product is 93°C.[1]

Protocol 3: Synthesis of 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (8) [1]

-

Dissolve 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) (0.216 g, 0.999 mmol) in pyridine.

-

Add benzoyl chloride (0.2 mL) to the solution while cooling.

-

Keep the reaction mixture in the refrigerator for 24 hours.

-

Add a small amount of an aqueous solution of NaHCO₃ and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: n-hexane:isopropyl alcohol = 9:1) to yield 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (8) (0.3200 g).[1]

Application in the Synthesis of Bioactive Glycosaminoglycan Precursors

A significant application of D-glucurono-6,3-lactone derivatives is in the synthesis of L-iduronic acid (IdoA), a crucial component of glycosaminoglycans (GAGs) like heparin, heparan sulfate, and dermatan sulfate.[2] GAGs are involved in numerous biological processes, and their synthetic analogues are important targets for drug development. The synthesis of L-iduronic acid derivatives often involves the inversion of configuration at the C-5 position of a D-glucuronic acid precursor.

Biosynthesis of Dermatan Sulfate:

Caption: Simplified overview of the biosynthesis of dermatan sulfate.

The chemical synthesis of L-iduronic acid building blocks from D-glucurono-6,3-lactone acetonide provides access to differentially protected derivatives suitable for the assembly of heparin-like oligosaccharides.[2]

Application in the Synthesis of Nucleoside Analogues

D-glucuronolactone derivatives serve as precursors for the synthesis of various nucleoside analogues. These modified nucleosides can exhibit a range of biological activities, including potential as enzyme inhibitors. For example, glucuronolactones have been used to synthesize N9 and N7 purine (B94841) nucleosides.[3] The synthesis involves the conversion of the lactone to a suitable glycosyl donor, followed by N-glycosylation with a nucleobase. Furthermore, D-glucuronolactone has been utilized in the synthesis of DGJNAc, a potent and specific competitive inhibitor of α-N-acetylgalactosaminidase (GalNAcase).[4]

This application highlights the utility of D-glucurono-6,3-lactone acetonide as a chiral scaffold for presenting nucleobases in a constrained conformation, which can be beneficial for binding to biological targets. The synthesis of these analogues often involves the transformation of the lactone into glucuronamides, which are then coupled with the desired heterocyclic bases.[3]

References

Application Notes and Experimental Protocols for Reactions Using D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations utilizing D-Glucurono-6,3-lactone acetonide, a versatile chiral building block in carbohydrate chemistry and drug discovery. The acetonide protection at the 1,2-position allows for selective modification at the C-5 position, making it a valuable starting material for the synthesis of a variety of complex molecules and biologically active compounds.[1][2]

Application Notes

D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, serves as a key intermediate in the synthesis of modified sugars, nucleoside analogs, and other bioactive molecules.[1][3] Its rigid furanose structure and the presence of a reactive hydroxyl group at the C-5 position allow for a range of chemical modifications. The protocols detailed below cover fundamental reactions such as the protection of the C-5 hydroxyl group via acetylation and benzoylation, and the nucleophilic opening of the lactone ring.